3,3-Diphenylpropionyl chloride
CAS No.: 37089-77-3
Cat. No.: VC20821512
Molecular Formula: C15H13ClO
Molecular Weight: 244.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37089-77-3 |
---|---|
Molecular Formula | C15H13ClO |
Molecular Weight | 244.71 g/mol |
IUPAC Name | 3,3-diphenylpropanoyl chloride |
Standard InChI | InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Standard InChI Key | UYXDQUAGGZJICS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
3,3-Diphenylpropionyl chloride is an aromatic acyl chloride with two phenyl groups attached to the β-carbon of the propionyl chain. This chemical arrangement distinguishes it from its mono-phenyl analog, 3-phenylpropionyl chloride, which contains only a single phenyl group at the 3-position.
Structural Characteristics
The compound features a carbonyl group with an attached chlorine atom (acyl chloride functionality), connected to an ethylene bridge that links to a carbon bearing two phenyl rings. This geminal diphenyl arrangement creates a distinctive structural motif that influences both the reactivity and applications of the compound.
Synthesis Methodologies
The synthesis of 3,3-diphenylpropionyl chloride involves specific chemical transformations that have been documented in research literature.
Reaction Conditions
The reaction conditions for the synthesis of 3,3-diphenylpropionyl chloride require careful control:
Parameter | Typical Conditions |
---|---|
Reagent | Thionyl chloride (excess) |
Solvent | Anhydrous conditions (often solvent-free or in benzene/toluene) |
Temperature | Reflux temperature |
Duration | 2-4 hours |
Workup | Removal of excess thionyl chloride under reduced pressure |
The resulting acyl chloride is typically used immediately in subsequent reactions due to its susceptibility to hydrolysis.
Chemical Reactivity and Applications
3,3-Diphenylpropionyl chloride exhibits the characteristic high reactivity of acyl chlorides, making it valuable in various synthetic applications.
Nucleophilic Substitution Reactions
The acyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:
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With amines to form amides
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With alcohols to form esters
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With organometallic reagents to form ketones
Applications in Medicinal Chemistry
The most significant application of 3,3-diphenylpropionyl chloride lies in its role as a key intermediate in the synthesis of biologically active compounds. Research has demonstrated its utility in developing compounds with analgesic and anti-inflammatory properties .
Bioactive Derivatives and Their Properties
The derivatives of 3,3-diphenylpropionyl chloride have been evaluated for various biological activities, revealing promising therapeutic potential.
Synthesis of Bioactive Derivatives
Research has documented the reaction of 3,3-diphenylpropionyl chloride with various aromatic secondary amines in the presence of potassium carbonate in acetone to produce bioactive compounds .
Analgesic and Anti-inflammatory Activities
Biological evaluation of these derivatives has revealed significant analgesic and anti-inflammatory properties:
Compound | Analgesic Activity | Anti-inflammatory Activity | Comparison to Control |
---|---|---|---|
AK-5 | Highly potent | Highly potent | 2-3 times more active |
AK-3 | Significantly potent | Significantly potent | 2-3 times more active |
The compound designated as AK-5 demonstrated particularly promising results, with analgesic and anti-inflammatory potency comparable to established drugs like Indomethacin and Diclofenac Sodium .
Evaluation Methods
The biological properties of these derivatives were assessed using standard pharmacological models:
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Analgesic activity: Hot plate and tail flick methods
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Anti-inflammatory activity: Carrageenan-induced rat paw edema and egg albumin-induced rat hind paw edema methods
Analytical Characterization
The derivatives synthesized from 3,3-diphenylpropionyl chloride have been characterized using various spectroscopic and analytical techniques.
Spectral Data Analysis
The synthesized compounds were characterized by several analytical methods:
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Infrared (IR) spectroscopy
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Proton Nuclear Magnetic Resonance (¹H NMR)
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Mass spectrometry
These analytical techniques confirm the structural integrity and purity of the compounds, which is essential for establishing structure-activity relationships.
Structure-Activity Relationships
The biological evaluation of 3,3-diphenylpropionyl chloride derivatives has provided insights into structure-activity relationships.
Key Structural Features
The geminal diphenyl arrangement at the 3-position appears to contribute significantly to the biological activity of these compounds. This structural feature creates a specific spatial arrangement that may facilitate optimal interactions with biological targets.
Enhancement of Pharmacological Properties
The incorporation of various aromatic secondary amines onto the 3,3-diphenylpropionyl scaffold leads to compounds with enhanced analgesic and anti-inflammatory properties, suggesting that the nature of the amine component plays a crucial role in determining biological activity .
Comparative Analysis
When comparing the derivatives of 3,3-diphenylpropionyl chloride with established drugs, significant insights emerge regarding their therapeutic potential.
Comparison with Standard Drugs
The most promising derivative, compound AK-5, demonstrated analgesic and anti-inflammatory activity comparable to standard drugs:
Compound | Analgesic Activity Comparison | Anti-inflammatory Activity Comparison |
---|---|---|
AK-5 | Similar to Diclofenac Sodium | Similar to Indomethacin |
AK-3 | Significant but less than AK-5 | Significant but less than AK-5 |
These findings highlight the potential of 3,3-diphenylpropionyl chloride derivatives as candidates for further drug development .
Future Research Directions
Based on the promising results obtained from existing studies, several avenues for future research can be identified.
Structural Optimization
Further structural modifications of the 3,3-diphenylpropionyl scaffold could lead to compounds with enhanced potency and improved pharmacokinetic properties.
Mechanism of Action Studies
Understanding the molecular mechanisms underlying the analgesic and anti-inflammatory effects of these compounds would provide valuable insights for rational drug design.
Additional Pharmacological Evaluations
Expanding the scope of pharmacological evaluations to include other potential therapeutic activities could reveal additional applications for 3,3-diphenylpropionyl chloride derivatives.
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